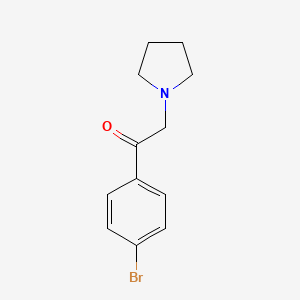

1-(4-Bromophenyl)-2-pyrrolidin-1-ylethanone

Description

1-(4-Bromophenyl)-2-pyrrolidin-1-ylethanone is a brominated aromatic compound featuring a ketone group linked to a pyrrolidine moiety. Its molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGIPWKINCQFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-pyrrolidin-1-ylethanone typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanone linkage. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-bromobenzoic acid or 4-bromoacetophenone.

Reduction: Formation of 1-(4-bromophenyl)-2-pyrrolidin-1-ylethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-phenylethan-1-one

- Molecular Formula : C₁₄H₁₁BrO

- Molecular Weight : 275.14 g/mol

- Key Differences : Replaces the pyrrolidine group with a phenyl ring.

- Functional Impact : The absence of the pyrrolidine reduces hydrogen-bonding capacity and solubility in polar solvents. This compound was identified as a downregulated disease-related metabolite (DRM) in comparative studies, though its specific biological role remains unclear .

IU1 (1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-pyrrolidin-1-ylethanone)

- Molecular Formula : C₁₇H₂₁FN₂O

- Molecular Weight : 296.36 g/mol

- Key Differences : Features a 4-fluorophenyl group and a dimethylpyrrole core instead of a bromophenyl group.

- Functional Impact : IU1 is a potent inhibitor of ubiquitin-specific protease 14 (USP14), enhancing proteasome activity and promoting clearance of pathogenic proteins like TDP-43 in neurodegenerative diseases . The fluorophenyl group may enhance metabolic stability compared to bromophenyl derivatives.

(4-Bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone

- Molecular Formula: C₁₁H₁₁BrFNO

- Molecular Weight : 288.12 g/mol

- Key Differences : Incorporates a fluorine atom at the phenyl ring’s 2-position.

- Safety data highlight handling precautions due to its irritant properties .

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Molecular Formula : C₁₇H₁₄BrFN₂O

- Molecular Weight : 369.21 g/mol

- Key Differences : Contains a dihydropyrazole ring fused to bromophenyl and fluorophenyl groups.

Comparative Data Table

Research Findings and Implications

- Bromophenyl vs. Fluorophenyl : Bromine’s bulkiness may increase steric hindrance but improve lipophilicity, whereas fluorine enhances electronic effects and metabolic stability .

- Crystallographic Insights : Pyrazole and triazole analogs (e.g., –5) demonstrate how heterocyclic cores influence crystal packing via hydrogen bonding and π-stacking, critical for solid-state properties .

Biological Activity

1-(4-Bromophenyl)-2-pyrrolidin-1-ylethanone, also known as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a pyrrolidine moiety, which is significant for its biological interactions. The molecular structure can be represented as:

This structure influences its lipophilicity and interaction with biological targets, crucial for its pharmacological effects.

The biological activity of this compound primarily involves:

- Binding Interactions : The compound interacts with various receptors and enzymes, modulating their activity. This is typical for many pyrrolidine derivatives that exhibit psychoactive properties.

- Inhibition of Monoamine Transporters : Similar compounds have shown inhibitory effects on dopamine and norepinephrine transporters, which are vital for neurotransmission. For instance, analogs like pyrovalerone demonstrate potent inhibition of dopamine uptake, suggesting that this compound may exhibit similar properties .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect various cellular processes:

- Cell Viability : Concentration-dependent effects on cell viability have been observed, indicating potential cytotoxicity at higher doses.

- Neurotransmitter Modulation : The compound's ability to inhibit reuptake transporters suggests it may enhance dopaminergic and noradrenergic signaling pathways, which could have implications for mood regulation and cognitive functions.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound:

- Dosage Effects : Lower doses may produce stimulatory effects, while higher doses could lead to neurotoxic outcomes. Studies indicate that at certain concentrations, the compound may induce oxidative stress and apoptosis in neuronal cells .

Case Study 1: Dopaminergic Activity

A study investigating the dopaminergic activity of similar compounds found that derivatives like 1-(4-methylphenyl)-2-pyrrolidin-1-ylethanone exhibited IC50 values significantly lower than cocaine in inhibiting dopamine uptake (IC50 = 52 nM) . This suggests that this compound could possess comparable or enhanced dopaminergic activity.

Case Study 2: Neurotoxicity Assessment

Research evaluating the neurotoxic potential of pyrrolidine derivatives indicated that certain structural modifications could mitigate toxicity while preserving efficacy against neurotransmitter transporters. This highlights the importance of structural optimization in developing safer analogs .

Data Table: Biological Activity Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.